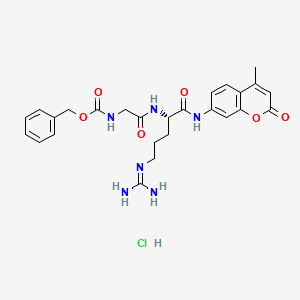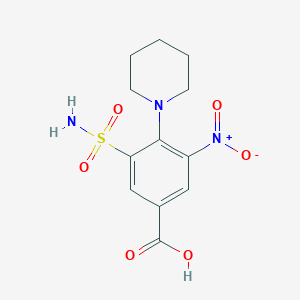![molecular formula C13H21N3O2 B8296761 N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide](/img/structure/B8296761.png)
N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide is a synthetic organic compound that belongs to the class of carbamates. This compound is characterized by its tert-butyl group, aminomethyl group, and a pyridine ring with two methyl substituents. It is used in various chemical and biological applications due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate typically involves the reaction of 5-(aminomethyl)-4,6-dimethylpyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of tert-butyl esters, which can be adapted for the production of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate .
化学反応の分析
Types of Reactions
N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group or the pyridine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles such as sodium azide or alkyl halides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridines or carbamates.
科学的研究の応用
N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide has several scientific research applications:
作用機序
The mechanism of action of tert-butyl 5-(aminomethyl)-4,6-dimethylpyridin-2-ylcarbamate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes by binding to their active sites. It may also interact with receptors or other proteins, modulating their activity and affecting various biochemical pathways .
類似化合物との比較
Similar Compounds
Tert-butyl carbamate: A simpler carbamate with similar protecting group properties.
Tert-butyl (5-aminopentyl)(methyl)carbamate: Another carbamate with a different alkyl chain length.
Tert-butyl carbanilate: A related compound with a phenyl group instead of a pyridine ring.
Uniqueness
N-[5-(aminomethyl)-4,6-dimethyl(2-pyridyl)] (tert-butoxy)carboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of tert-butyl and aminomethyl groups makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H21N3O2 |
|---|---|
分子量 |
251.32 g/mol |
IUPAC名 |
tert-butyl N-[5-(aminomethyl)-4,6-dimethylpyridin-2-yl]carbamate |
InChI |
InChI=1S/C13H21N3O2/c1-8-6-11(15-9(2)10(8)7-14)16-12(17)18-13(3,4)5/h6H,7,14H2,1-5H3,(H,15,16,17) |
InChIキー |
LXDSHZCTNZCBOS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=C1CN)C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![2-Ethyl-9-methyl-13-[2-(3-methylphenyl)ethyl]-2,4,9,15-tetraazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B8296735.png)





